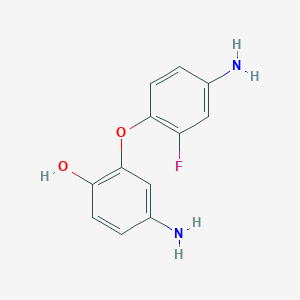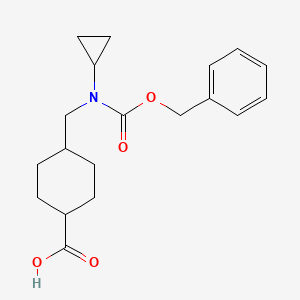
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring, a benzyloxycarbonyl group, and a cyclopropylamino group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Cyclohexane Ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyl chloroformate in the presence of a base such as triethylamine.
Addition of the Cyclopropylamino Group: This can be done through nucleophilic substitution reactions using cyclopropylamine.
Final Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The cyclopropylamino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the cyclopropylamino group can produce cyclopropylamines.
Aplicaciones Científicas De Investigación
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the cyclopropylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyloxycarbonyl Derivatives: Compounds with similar benzyloxycarbonyl groups.
Cyclopropylamines: Molecules containing cyclopropylamino groups.
Cyclohexanecarboxylic Acids: Compounds with cyclohexane rings and carboxylic acid groups.
Uniqueness
The uniqueness of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both benzyloxycarbonyl and cyclopropylamino groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C19H25NO4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25NO4/c21-18(22)16-8-6-14(7-9-16)12-20(17-10-11-17)19(23)24-13-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,21,22) |
Clave InChI |
LONSTARJKBSLRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


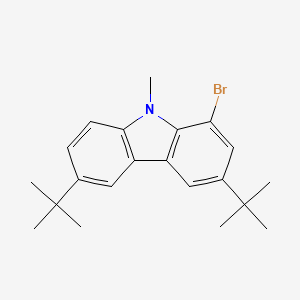
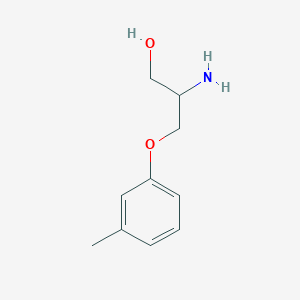
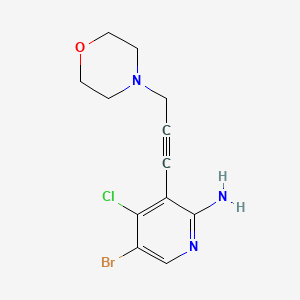
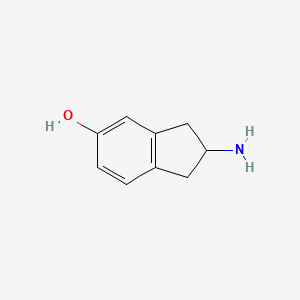
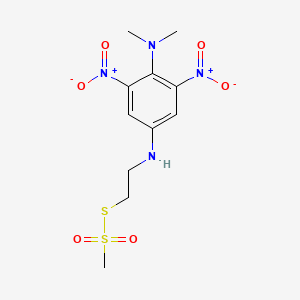
![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
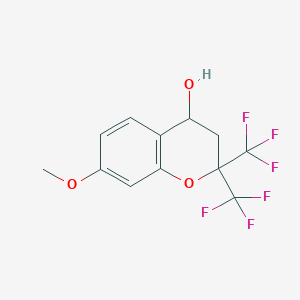


![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
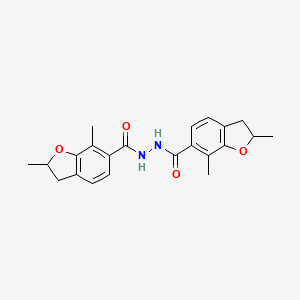
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
